molecular formula C11H18 B13793972 2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane

2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane

Cat. No.: B13793972
M. Wt: 150.26 g/mol
InChI Key: IRPRKIQMQZXQAK-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methylethenyl)bicyclo[221]heptane is a bicyclic hydrocarbon with the molecular formula C11H18 It is a derivative of norbornane, characterized by the presence of a methyl group and a methylethenyl group attached to the bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with isoprene under controlled conditions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar Diels-Alder reaction on a larger scale. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

Scientific Research Applications

2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, receptor binding, and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • cis-β-santalene
  • Santalene (major)
  • Santalene (minor)
  • Norbornane derivatives

Uniqueness

2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

2-methyl-3-prop-1-en-2-ylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H18/c1-7(2)11-8(3)9-4-5-10(11)6-9/h8-11H,1,4-6H2,2-3H3

InChI Key

IRPRKIQMQZXQAK-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1C(=C)C

Origin of Product

United States

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